N-(1H-benzotriazol-1-ylmethyl)-4,5-dimethyl-2-nitroaniline
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Overview
Description
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE typically involves the reaction of 4,5-dimethyl-2-nitroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzotriazole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antibacterial, and antiviral properties.
Material Science: The compound is utilized in the development of advanced materials, such as corrosion inhibitors and UV filters.
Industrial Chemistry: It serves as a catalyst and synthetic auxiliary in various organic transformations, enhancing the efficiency and selectivity of chemical processes
Mechanism of Action
The mechanism of action of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE include other benzotriazole derivatives, such as:
- N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHYL-2-NITROANILINE
- N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-AMINOANILINE
- N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-HYDROXYANILINE .
Uniqueness
The uniqueness of N-(1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4,5-DIMETHYL-2-NITROANILINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15N5O2 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4,5-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-13(15(20(21)22)8-11(10)2)16-9-19-14-6-4-3-5-12(14)17-18-19/h3-8,16H,9H2,1-2H3 |
InChI Key |
ZKVVZROOHQMMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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